2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide - 393834-89-4

2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Catalog Number: EVT-2802205
CAS Number: 393834-89-4
Molecular Formula: C23H22FN3O3S
Molecular Weight: 439.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt (F 13640)

Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) agonist. Studies show it exhibits a time-dependent dual effect, inducing initial hyperalgesia followed by paradoxical analgesia in rats. This dual effect correlates with 5-HT1A receptor occupancy, and the presence of F 13640 in blood and brain.

1-(5-(2-Fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the Orexin 1 Receptor (OX1). It exhibits high affinity for the receptor and effectively blocks the orexin-A-evoked calcium response.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the Orexin 2 Receptor (OX2). It demonstrates high affinity for the receptor and effectively blocks the orexin-A-evoked calcium response.

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound is the subject of a practical synthesis reported in one of the provided papers. Its specific biological activity is not discussed.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide is an oxidative impurity identified during the degradation of Venetoclax, a potent BCL-2 inhibitor used in cancer treatment.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity identified during the degradation of Venetoclax. It is formed through a Meisenheimer rearrangement of Venetoclax N-oxide (VNO).

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)

Compound Description: MPPA is a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor. Studies show it exhibits biased PAM activity, showing stronger positive cooperativity with orthosteric agonists in ERK1/2 phosphorylation and Ca2+ mobilization compared to IP1 accumulation and receptor internalization.

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor with intrinsic agonist efficacy. It exhibits high affinity for the receptor and long receptor residence time.

1-[4-(4-Chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (Compound 2c)

Compound Description: Compound 2c is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone, a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor. Its specific biological activity is not discussed in detail.

4-[((4-Carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

Compound Description: BAY 58-2667 acts as a haem-mimetic for soluble guanylyl cyclase (sGC) and can activate the enzyme even after its native haem is lost due to oxidation. It also protects sGC from ubiquitin-triggered degradation.

5-Chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 functions as a haem-independent activator of soluble guanylyl cyclase (sGC).

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a haem-dependent stimulator of soluble guanylyl cyclase (sGC).

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity antagonist of the CXC chemokine receptor CXCR3. It has a rigid elongated structure containing two basic groups and binds to a site that extends from the minor pocket into the major pocket of the transmembrane domains.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity antagonist of the CXC chemokine receptor CXCR3. It lacks basic groups and binds to the transmembrane minor pocket lined by helices 2, 3, and 7.

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax)

Compound Description: Venetoclax is a potent inhibitor of B-cell lymphoma-2 (Bcl-2) protein, used in the treatment of hematologic malignancies. It is primarily metabolized by the liver and excreted through feces.

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is an inhibitor of Bcl-2, Bcl-xL, and Bcl-w proteins, showing potential for treating pancreatic cancer. Its efficacy is enhanced when combined with CDK5 inhibitors, leading to synergistic inhibition of cell growth and induction of apoptosis.

3-[2-[4-(4-fluoro benzoyl)-piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione (Ketanserin)

Compound Description: Ketanserin is a 5-HT2A receptor antagonist that inhibits the contraction of human uterine smooth muscle (myometrium) stimulated by α-methyl-5-hydroxytryptamine (α-Me-5-HT).

N-(2-fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Compound Description: This compound, in combination with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinocarboxamide, exhibits inhibitory effects against combined kinases and is studied for its potential in tumor treatment.

1-(5-Chlorothiazolo[5,4-b]pyridin-2-yl)-3-(2-(5-fluoro-4-(4-fluorophenyl)-7-hydroxy-1′-neopentylspiro[indoline-3,4′-piperidin]-1-yl)phenyl)urea (BMS-884775)

Compound Description: BMS-884775 is a potent and reversible antagonist of human P2Y1 receptors, showing efficacy in preventing arterial thrombosis in rabbit models.

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: Compound 15 acts as an inverse agonist for the retinoic acid-related orphan receptor gamma (RORγ) ligand-binding domain (LBD). It exhibits potent binding affinity and inhibits the release of IL-17 from human T-helper 17 (TH17) cells.

N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Compound 25)

Compound Description: Compound 25 acts as an agonist for the retinoic acid-related orphan receptor gamma (RORγ) ligand-binding domain (LBD). Its specific biological activity is not discussed in detail.

(3S)-3-Cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

Compound Description: SCO-267 is an orally available full agonist of the G protein-coupled receptor 40 (GPR40/FFAR1). It effectively stimulates insulin secretion and GLP-1 release, showing potential for treating type 2 diabetes mellitus.

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective inhibitor of Bcl-2 anti-apoptotic proteins, showing potential for treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

Compound Description: Compound 1 is an apoptosis-inducing agent with inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. Different crystalline forms of this compound are described, including free base anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt.

(R)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-2-fluoro-4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)benzamide

Compound Description: This compound is an inhibitor of Trypanosoma cruzi CYP51, as evidenced by its crystal structure bound to the enzyme.

Properties

CAS Number

393834-89-4

Product Name

2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

IUPAC Name

2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Molecular Formula

C23H22FN3O3S

Molecular Weight

439.51

InChI

InChI=1S/C23H22FN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28)

InChI Key

VQVBEIPHWDCEHY-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.